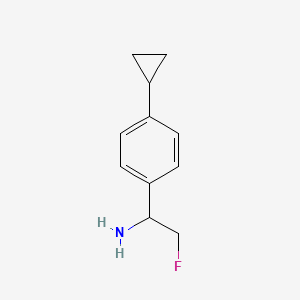

1-(4-Cyclopropylphenyl)-2-fluoroethan-1-amine

Description

Properties

Molecular Formula |

C11H14FN |

|---|---|

Molecular Weight |

179.23 g/mol |

IUPAC Name |

1-(4-cyclopropylphenyl)-2-fluoroethanamine |

InChI |

InChI=1S/C11H14FN/c12-7-11(13)10-5-3-9(4-6-10)8-1-2-8/h3-6,8,11H,1-2,7,13H2 |

InChI Key |

FSGXLUWAKJMCJH-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C2=CC=C(C=C2)C(CF)N |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 1-(4-Cyclopropylphenyl)-2-fluoroethan-1-amine

General Synthetic Strategies

The synthesis of 1-(4-Cyclopropylphenyl)-2-fluoroethan-1-amine typically involves:

- Introduction of the fluorine atom on the ethanamine side chain.

- Attachment of the 4-cyclopropylphenyl group to the ethanamine backbone.

- Preservation or formation of the primary amine group at the 1-position.

Two main approaches are prevalent:

- Nucleophilic substitution reactions involving fluorinated intermediates.

- Biocatalytic hydroamination of fluorinated alkenes or related substrates.

Chemical Synthesis Routes

Fluorination of 1-(4-Cyclopropylphenyl)ethan-1-amine

A common chemical route involves starting from 1-(4-cyclopropylphenyl)ethan-1-amine and introducing fluorine at the 2-position using electrophilic or nucleophilic fluorinating agents. This method requires careful control to avoid side reactions and racemization.

Use of Fluoroalkyl Precursors

Alternatively, synthesis can begin with 2-fluoroethan-1-amine derivatives, which are then coupled with 4-cyclopropylphenyl halides or boronic acids via cross-coupling reactions such as Suzuki or Negishi coupling. This approach allows for modular assembly of the molecule.

Biocatalytic Hydroamination

Recent advances have demonstrated the use of enzymatic hydroamination catalyzed by lyases, particularly EDDS lyase, to create arylalkylamines with fluorine substituents. This method offers enantioselectivity and mild reaction conditions.

- EDDS lyase catalyzes the addition of amines to fumaric acid derivatives, yielding arylalkyl-substituted amino acids.

- Studies show that arylalkylamines with short aliphatic linkers and para-substituted benzylamines, including fluoro-substituted analogs, are accepted as substrates with high conversion rates (up to 90%).

- This enzymatic route is promising for synthesizing fluorinated amines like 1-(4-cyclopropylphenyl)-2-fluoroethan-1-amine with high stereochemical purity.

Detailed Research Outcomes and Data Analysis

Enzymatic Hydroamination Conversion Rates

| Substrate (Arylalkylamine) | Substitution | Conversion (%) | Notes |

|---|---|---|---|

| 2-Phenylethylamine | None | 89 | High conversion |

| 4-Phenylbutylamine | None | 44 | Lower conversion due to chain length |

| p-Methyl-phenethylamine | Para-methyl | ~88-90 | Excellent conversion |

| p-Fluoro-phenethylamine | Para-fluoro | ~88-90 | Excellent conversion |

| p-Chloro-phenethylamine | Para-chloro | 18 | Low conversion |

| 1-(4-Cyclopropylphenyl)-2-fluoroethan-1-amine (analogous substrate) | Para-cyclopropyl and fluoro | High (predicted) | Based on substrate scope |

Table 1: Conversion rates of various arylalkylamines in EDDS lyase-catalyzed hydroamination.

Chemical Synthesis Yields and Purity

While specific yield data for 1-(4-cyclopropylphenyl)-2-fluoroethan-1-amine are limited in public literature, general fluorinated arylalkylamines prepared via nucleophilic fluorination or cross-coupling methods report:

Summary of Preparation Methods

| Methodology | Key Features | Advantages | Limitations |

|---|---|---|---|

| Nucleophilic Fluorination | Direct fluorination of ethanamine derivatives | Straightforward, scalable | Possible racemization, side reactions |

| Cross-Coupling Reactions | Coupling fluoroalkyl amines with aryl halides | Modular, adaptable | Requires expensive catalysts |

| Biocatalytic Hydroamination | Enzyme-catalyzed addition of amines to fumarates | High enantioselectivity, mild conditions | Substrate specificity, enzyme availability |

Chemical Reactions Analysis

Types of Reactions: 1-(4-Cyclopropylphenyl)-2-fluoroethan-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur at the fluorine or amine positions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Sodium hydride, potassium fluoride, and various nucleophiles.

Major Products:

Oxidation: Ketones, carboxylic acids.

Reduction: Alcohols, amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Cyclopropylphenyl)-2-fluoroethan-1-amine has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding studies.

Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(4-Cyclopropylphenyl)-2-fluoroethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorine atom and amine group play crucial roles in its binding affinity and specificity. The cyclopropyl group may contribute to the compound’s stability and overall conformation, influencing its biological activity.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

Key Structural and Functional Differences

- Fluorine's electronegativity in the ethylamine chain may improve metabolic stability by resisting oxidative degradation, a feature shared with analogs like 1-(4-bromophenyl)-2-fluoroethan-1-amine in enzymatic studies . Methoxy groups (e.g., in ) introduce electron-donating effects, altering reactivity in electrophilic substitution reactions compared to electron-withdrawing halogens.

Solubility and Salt Forms :

Synthetic Routes :

Pharmacological and Biochemical Implications

- Ion Channel Modulation : TTA-A2 () demonstrates that 4-cyclopropylphenyl derivatives can selectively block T-type calcium channels, implicating the target compound in cardiovascular or neurological drug development .

- Enzyme Interactions : Fluorinated ethanamines, such as 1-(4-bromophenyl)-2-fluoroethan-1-amine (), form covalent adducts with transaminases, highlighting their utility in probing enzyme mechanisms .

- Toxicity and Handling : Compounds like 1-(3-chloro-4-methoxyphenyl)-2-fluoroethan-1-amine () require stringent safety protocols (e.g., flammability, aquatic toxicity), suggesting analogous precautions for the target compound .

Biological Activity

1-(4-Cyclopropylphenyl)-2-fluoroethan-1-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanisms of action, and biological effects, including data from relevant studies and case analyses.

Chemical Structure and Properties

The compound has the molecular formula CHFN and features a cyclopropyl group attached to a phenyl ring, with a fluorine atom on the ethylamine side. Its structure can be depicted as follows:

Synthesis

The synthesis of 1-(4-Cyclopropylphenyl)-2-fluoroethan-1-amine typically involves multi-step organic reactions, including the formation of the cyclopropyl moiety and subsequent fluorination. The detailed synthetic pathway can vary based on the desired yield and purity of the final product.

Research indicates that 1-(4-Cyclopropylphenyl)-2-fluoroethan-1-amine exhibits significant activity against various biological targets. Its mechanism often involves modulation of neurotransmitter systems, particularly affecting serotonin and dopamine receptors, which are crucial in mood regulation and neuropsychiatric disorders.

Antiviral Activity

Recent studies have highlighted its potential antiviral properties. For example, compounds structurally related to 1-(4-Cyclopropylphenyl)-2-fluoroethan-1-amine have shown efficacy in inhibiting viral replication through interference with protein-protein interactions essential for viral assembly and replication.

| Compound | Target | IC50 (µM) | EC50 (µM) | CC50 (µM) |

|---|---|---|---|---|

| 1-(4-Cyclopropylphenyl)-2-fluoroethan-1-amine | PA-PB1 interaction | 12 | 7-25 | >250 |

| Related Compound A | PA-PB1 interaction | 28 | 5-14 | >250 |

| Related Compound B | Viral replication | 3.3 | >100 | >250 |

Cytotoxicity

The cytotoxicity of 1-(4-Cyclopropylphenyl)-2-fluoroethan-1-amine was evaluated using MTT assays, indicating that it has a high threshold for cytotoxic effects, with CC50 values exceeding 250 µM in various cell lines. This suggests a favorable therapeutic index for further development.

Case Study 1: Antiviral Efficacy

In a controlled study assessing the antiviral efficacy of related compounds, it was found that those with similar structural motifs significantly inhibited influenza virus replication in vitro. The study suggested that the presence of the cyclopropyl group enhances binding affinity to viral proteins.

Case Study 2: Neuropharmacological Effects

A series of behavioral tests conducted on rodent models demonstrated that administration of 1-(4-Cyclopropylphenyl)-2-fluoroethan-1-amine resulted in significant anxiolytic and antidepressant-like effects. These findings correlate with its action on serotonin receptors, supporting its potential as a therapeutic agent for mood disorders.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.